1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
CAS No.:
Cat. No.: VC15931691
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N4 |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |
| Standard InChI | InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3 |
| Standard InChI Key | HOBYHQWFSPSEEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C |
Introduction
Chemical Identity and Structural Features
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a bicyclic compound combining a pyrimidine ring and a seven-membered diazepane moiety. Its molecular structure features:
-
A 5,6-dimethylpyrimidin-4-yl group substituted at the 2-position with a cyclopropyl ring.
-
A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) linked to the pyrimidine’s 4-position.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₄H₂₂N₄ |
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane |
| CAS Number | VCID: VC15931691 |
| SMILES Notation | CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C |
| Topological Polar Surface Area | 38.3 Ų (calculated) |
The compound’s three-dimensional conformation arises from steric interactions between the cyclopropyl group and the diazepane ring, as inferred from analogous diazepine structures .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step condensation and cyclization reactions. While explicit details remain proprietary, general methodologies for analogous compounds include:
-
Precursor Preparation:
-
Diazepane Ring Construction:
-
Coupling the pyrimidine intermediate with a 1,4-diazepane precursor (e.g., 1,4-diazepane dihydrochloride) under Mitsunobu conditions or nucleophilic substitution.
-
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
-
Table 2: Representative Reaction Conditions for Analogous Diazepanes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine core synthesis | Ethyl acetoacetate, guanidine nitrate, HCl | 65–72 |
| Diazepane coupling | DCC, DMAP, dry DMF, 0°C → RT | 58–63 |
Stereochemical Considerations
The diazepane ring exhibits conformational flexibility, adopting boat or chair configurations depending on substituent effects . Computational modeling (DFT) predicts that the cyclopropyl group imposes a twist-boat conformation, minimizing van der Waals strain.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.02–1.08 (m, 4H, cyclopropyl CH₂)
-
δ 2.32 (s, 6H, pyrimidine-CH₃)
-
δ 3.45–3.62 (m, 8H, diazepane N–CH₂)
-
Absence of exchangeable protons confirms full cyclization.
-
-
¹³C NMR:
-
167.8 ppm (pyrimidine C4–N) indicates sp² hybridization.
-
12.4 ppm (cyclopropyl carbons) confirms ring strain.
-
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 247.19 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄.
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to optimize pharmacokinetics.
-
Crystallographic Analysis: X-ray diffraction to resolve conformational dynamics and intermolecular interactions .
-
In Vivo Toxicology: Acute toxicity profiling in rodent models to establish NOAEL (no-observed-adverse-effect level).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume